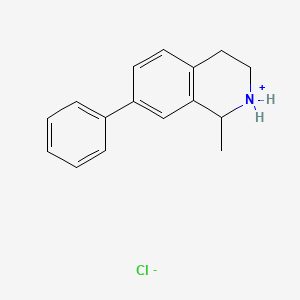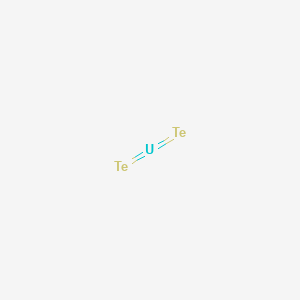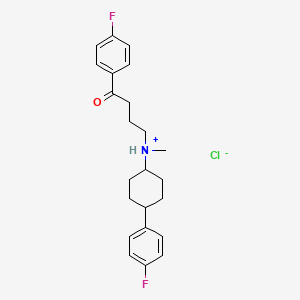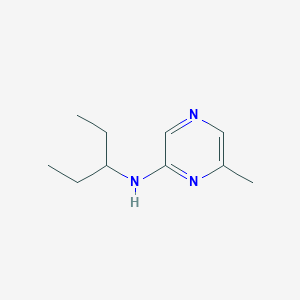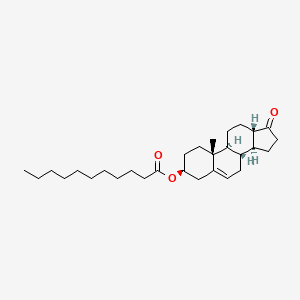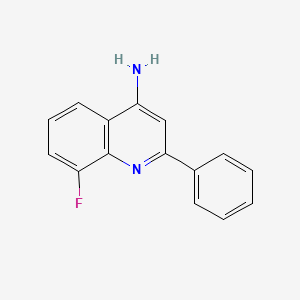
N-Cyclohexylmethyl-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexylmethyl-2,4-dinitroaniline: is an organic compound with the molecular formula C15H18F3N3O4. It is a derivative of aniline and dinitrobenzene, characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the aniline ring, and two nitro groups at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: The synthesis of N-Cyclohexylmethyl-2,4-dinitroaniline typically involves the nitration of aniline derivatives. The process begins with the preparation of N-cyclohexylmethyl aniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Cyclohexylmethyl-2,4-dinitroaniline can undergo oxidation reactions, where the nitro groups are further oxidized to form nitroso or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, where the nitro groups are reduced to amino groups. This can be achieved using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: this compound can participate in substitution reactions, where the nitro groups can be replaced by other functional groups. This can be achieved using nucleophilic reagents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophilic reagents, appropriate solvents, and temperature control.
Major Products:
Oxidation: Nitroso derivatives, other oxidized products.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: N-Cyclohexylmethyl-2,4-dinitroaniline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: The compound is used in research to study the mechanisms of nitration, reduction, and substitution reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of nitroaromatic compounds on biological systems.
Medicine:
Drug Development: this compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
Manufacture of Dyes and Pigments: The compound is used in the manufacture of dyes and pigments due to its chromophoric properties.
Herbicides and Pesticides: It is also used in the production of herbicides and pesticides, leveraging its ability to disrupt biological processes in target organisms.
Mecanismo De Acción
Molecular Targets and Pathways:
Disruption of Microtubules: N-Cyclohexylmethyl-2,4-dinitroaniline exerts its effects by disrupting the formation of microtubules, which are essential for cell division and growth. This disruption is achieved through the formation of a complex with tubulin proteins, preventing their polymerization.
Inhibition of Cell Division: By disrupting microtubules, the compound inhibits cell division, leading to the cessation of growth in target organisms. This mechanism is particularly relevant in its use as a herbicide and pesticide.
Comparación Con Compuestos Similares
2,4-Dinitroaniline: A simpler analog without the cyclohexylmethyl group, used in the synthesis of dyes and as a precursor for other chemicals.
Pendimethalin: A dinitroaniline herbicide with similar microtubule-disrupting properties, used for pre-emergence weed control.
Trifluralin: Another dinitroaniline herbicide, known for its effectiveness in controlling a wide range of weeds.
Uniqueness:
Structural Features: The presence of the cyclohexylmethyl group in N-Cyclohexylmethyl-2,4-dinitroaniline imparts unique chemical and physical properties, differentiating it from other dinitroaniline compounds.
Applications: Its specific structural features make it suitable for a broader range of applications, including its use in the synthesis of complex molecules and its potential in drug development.
Propiedades
Número CAS |
26389-55-9 |
|---|---|
Fórmula molecular |
C13H17N3O4 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
N-(cyclohexylmethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H17N3O4/c17-15(18)11-6-7-12(13(8-11)16(19)20)14-9-10-4-2-1-3-5-10/h6-8,10,14H,1-5,9H2 |
Clave InChI |
HOIXDOCOXWSDJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
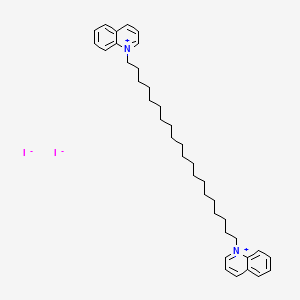
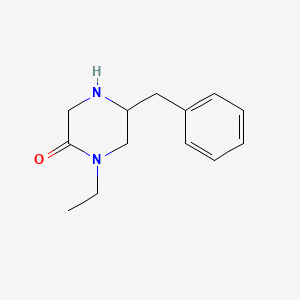
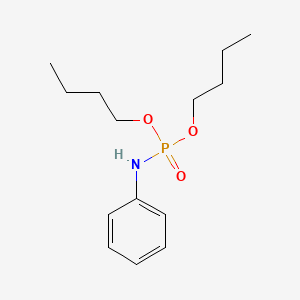
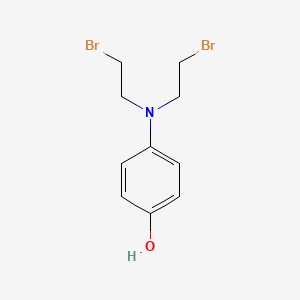
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
